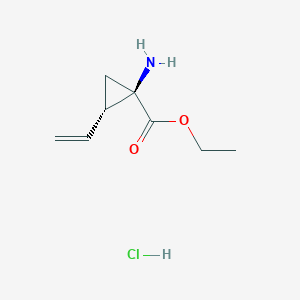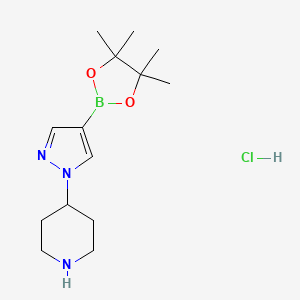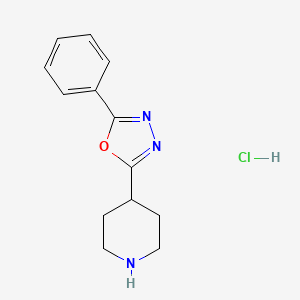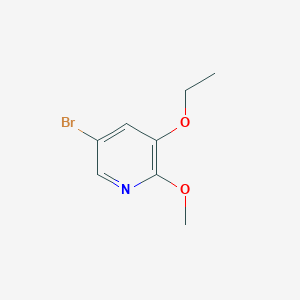
5-Bromo-3-ethoxy-2-methoxypyridine
Vue d'ensemble
Description
“5-Bromo-3-ethoxy-2-methoxypyridine” is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “5-Bromo-3-ethoxy-2-methoxypyridine” is 1S/C8H10BrNO2/c1-3-12-8-7 (11-2)4-6 (9)5-10-8/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
“5-Bromo-3-ethoxy-2-methoxypyridine” is a solid at room temperature . It has a molecular weight of 232.07 g/mol.
Applications De Recherche Scientifique
Pharmacology
5-Bromo-3-ethoxy-2-methoxypyridine: is a valuable compound in pharmacology due to its potential as a building block for various pharmacologically active molecules. It has been identified as a precursor for the synthesis of αvβ3 antagonists and somatostatin sst 3 receptor antagonists . These compounds have significant implications in the treatment of diseases such as osteoporosis and acromegaly, respectively.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can be utilized in the construction of complex molecules through various reactions, including Suzuki-Miyaura coupling , which is a pivotal method for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of biaryl compounds, which are a core structure in many pharmaceuticals.
Material Science
The role of 5-Bromo-3-ethoxy-2-methoxypyridine in material science is linked to its utility in the synthesis of organic compounds that can be used as precursors for advanced materials. For instance, boronic esters derived from this compound can be employed in the development of novel polymers and coatings with specific properties .
Biochemistry
In biochemistry, this compound’s derivatives are used to study enzyme interactions and mechanisms. Its structural analogs can act as inhibitors or substrates for various enzymes, aiding in the understanding of biochemical pathways and the development of therapeutic agents .
Analytical Chemistry
5-Bromo-3-ethoxy-2-methoxypyridine: is used in analytical chemistry as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures and in the validation of analytical methods .
Industrial Applications
In the industrial sector, this compound finds applications in the synthesis of dyes, pigments, and other chemical additives. Its halogenated and ether functional groups make it a reactive intermediate for various industrial chemical reactions .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-3-ethoxy-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYJGWKKLNIRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735451 | |
| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethoxy-2-methoxypyridine | |
CAS RN |
909854-18-8 | |
| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

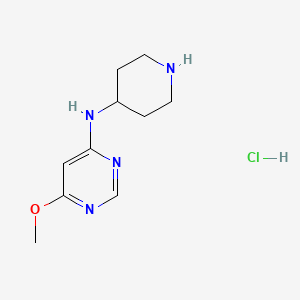
![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)
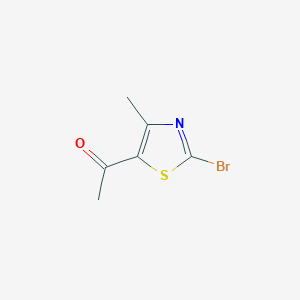
![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)
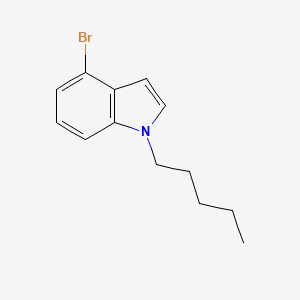
![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)
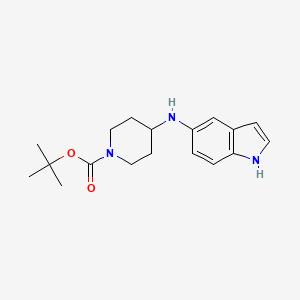
![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)
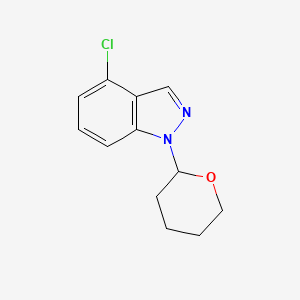
![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)
